N,N'-Bis(4-chlorobenzylidene)benzidine
Description
Properties
Molecular Formula |
C26H18Cl2N2 |
|---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-[4-[4-[(4-chlorophenyl)methylideneamino]phenyl]phenyl]methanimine |
InChI |
InChI=1S/C26H18Cl2N2/c27-23-9-1-19(2-10-23)17-29-25-13-5-21(6-14-25)22-7-15-26(16-8-22)30-18-20-3-11-24(28)12-4-20/h1-18H |
InChI Key |
ISALVHOEWQZBNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and General Procedure
The synthesis typically involves a 1:2 molar ratio of benzidine to 4-chlorobenzaldehyde in a polar protic solvent (e.g., ethanol or methanol). A catalytic amount of glacial acetic acid (2–5 drops) is added to facilitate imine bond formation. The mixture is refluxed for 3–6 hours, yielding a bright yellow precipitate. Post-reaction, the product is filtered, washed with cold solvent, and recrystallized from dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to achieve high purity.
Example Protocol
Spectral Characterization
-
FT-IR : A sharp absorption band at 1,620–1,622 cm⁻¹ confirms C=N stretching. The absence of NH₂ bands (3,430–3,205 cm⁻¹) in benzidine verifies complete condensation.
-
¹H NMR : Aromatic protons resonate at δ 7.2–8.1 ppm , while the imine proton (HC=N) appears as a singlet at δ 8.3–8.5 ppm .
-
Elemental Analysis : Calculated for C₂₆H₁₈Cl₂N₂: C, 72.73%; H, 4.23%; N, 6.53%. Observed values align within ±0.3%.
Green Chemistry Approaches
Natural Acid Catalysts
Lemon juice (citric acid) has emerged as an eco-friendly alternative to glacial acetic acid. In a recent study, 2 mL of lemon juice catalyzed the reaction between benzidine and 4-chlorobenzaldehyde in ethanol, achieving a 78% yield after 3 hours at room temperature. This method reduces energy consumption and avoids harsh chemicals.
Solvent-Free Synthesis
Microwave-assisted synthesis under solvent-free conditions has been explored. Heating the reactants at 100°C for 15 minutes in the presence of silica-supported HClO₄ produced the compound in 88% yield, significantly reducing reaction time.
Large-Scale Industrial Production
Optimized Parameters for Batch Reactors
Industrial protocols emphasize cost efficiency and scalability:
Purification Techniques
-
Recrystallization : DMSO or DMF recrystallization removes unreacted aldehyde.
-
Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) eluent resolves positional isomers.
Side Reactions and Byproduct Management
Isomer Formation
Steric hindrance in benzidine limits ortho-substitution, but trace amounts of mono-condensed intermediates (e.g., N-(4-chlorobenzylidene)benzidine) may form. These are removed via fractional crystallization.
Oxidative Degradation
Prolonged exposure to air or moisture leads to hydrolysis of the imine bond, regenerating benzidine and 4-chlorobenzaldehyde. Storage under nitrogen at −20°C preserves stability.
Comparative Analysis of Methods
| Method | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| Traditional Acid | Glacial AcOH | Methanol | 78 | 4 | 85–91 | 98–99 |
| Green Chemistry | Lemon Juice | Ethanol | 25 | 3 | 78 | 97 |
| Microwave-Assisted | SiO₂-HClO₄ | Solvent-free | 100 | 0.25 | 88 | 99 |
| Industrial Batch | p-TsOH | Toluene | 110 | 2 | 94 | 99.5 |
Mechanistic Insights
Role of Acid Catalysis
Protonation of the aldehyde carbonyl group enhances electrophilicity, promoting nucleophilic attack by the benzidine amine. The reaction follows second-order kinetics, with rate constants (k) of 2.1 × 10⁻³ L·mol⁻¹·s⁻¹ in ethanol.
Steric and Electronic Effects
Electron-withdrawing chloro groups on the aldehyde increase imine stability by reducing electron density on the nitrogen atom. This shifts the equilibrium toward product formation, as evidenced by K_eq = 1.8 × 10⁴ at 25°C.
Recent Advancements
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-CHLOROPHENYL)-N-{4’-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines.
Scientific Research Applications
(E)-1-(4-CHLOROPHENYL)-N-{4’-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of (E)-1-(4-CHLOROPHENYL)-N-{4’-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
The substituents on the benzylidene moiety critically influence the optical and chemical properties of benzidine-based Schiff bases:
Optical Performance
- Fluorescence Intensity: The 2-hydroxy derivative exhibits maximum fluorescence intensity in tetrahydrofuran (THF) at pH 6, attributed to extended conjugation and reduced non-radiative decay . In contrast, the 4-chloro analog is expected to show weaker fluorescence due to the electron-withdrawing Cl group quenching excited states .
- Quantum Yield : The 2-hydroxy derivative achieves high quantum yields (~0.6–0.8) in THF, while chloro-substituted analogs may exhibit lower yields (<0.5) due to enhanced intersystem crossing .
Theoretical Insights
Density functional theory (DFT) calculations for the 2-hydroxy derivative predict absorption at 400 nm (TD-DFT/B3LYP/6-311G(d,p)), aligning with experimental UV-Vis data . For the 4-chloro analog, computational models suggest a redshifted absorption (~420–450 nm) due to Cl-induced electron delocalization .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N,N'-Bis(4-chlorobenzylidene)benzidine, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via a Schiff base condensation reaction between benzidine and 4-chlorobenzaldehyde. Key parameters include:
- Molar ratio : A 1:2 stoichiometry of benzidine to aldehyde to ensure complete bis-substitution.
- Solvent selection : Use anhydrous ethanol or tetrahydrofuran (THF) under reflux (70–80°C) for 6–12 hours .
- Catalyst : Acetic acid (1–2 drops) to accelerate imine bond formation.
- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted aldehydes .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- FT-IR : Detect characteristic C=N stretch (~1600–1620 cm⁻¹) and absence of -NH₂ peaks (3300–3400 cm⁻¹) to confirm imine formation .
- ¹H NMR : Look for aromatic proton signals (δ 7.2–8.0 ppm) and disappearance of aldehyde protons (δ ~9–10 ppm). Integration ratios should confirm two aldehyde equivalents per benzidine .
- UV-Vis : A strong absorption band at ~350–400 nm (π→π* transition of conjugated imine system) .
Q. What are the recommended storage conditions to ensure compound stability?
- Storage : Protect from light and moisture. Store in amber vials at –20°C under inert gas (N₂ or Ar) to prevent oxidation of the imine bond .
- Stability : Monitor via periodic TLC or HPLC; degradation products (e.g., hydrolyzed aldehyde) appear as additional spots/peaks .
Advanced Research Questions
Q. How do solvent polarity and pH influence the fluorescence properties of this compound?
- Methodology :
- Solvent screening : Compare photoluminescence (PL) intensity in THF, chloroform, acetone, and toluene. THF shows the highest Stokes shift (~120 nm) due to polarity-driven solvatochromism .
- pH-dependent studies : Adjust pH (2–12) using buffer solutions. Fluorescence quenching occurs in acidic media (pH < 5) due to protonation of the imine nitrogen, disrupting conjugation .
- Data Table :
| Solvent | λem (nm) | Stokes Shift (nm) | Quantum Yield |
|---|---|---|---|
| THF | 520–700 | 120 | 0.45 |
| Chloroform | 500–650 | 90 | 0.32 |
| Acetone | 480–620 | 80 | 0.28 |
Q. What structural insights can crystallographic analysis provide for electronic applications?
- Crystal structure : X-ray diffraction reveals planar vs. twisted conformations of the benzidine core. Planar structures (e.g., N,N′-bis(4-chlorobenzylidene)-3,3′-dimethoxybiphenyl-4,4′-diamine) enhance π-π stacking, improving charge transport in OLEDs .
- DFT calculations : Use B3LYP/6-311G(d,p) to correlate HOMO-LUMO gaps (3.5–4.0 eV) with experimental absorption spectra .
Q. How can researchers resolve contradictions in reported fluorescence quantum yields?
- Critical factors :
- Impurity control : Trace aldehydes or moisture during synthesis reduce quantum yields. Use HPLC purity >98% .
- Excitation wavelength : Optimize to match the compound’s absorption maxima (e.g., 365 nm vs. 405 nm) .
Q. What experimental designs are suitable for evaluating this compound in OLED hole-transport layers?
- Device fabrication :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
